5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound with the molecular formula C16H25BN2O5. This compound is notable for its unique structure, which includes a butoxy group, a nitro group, and a dioxaborolane ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple stepsThe reaction conditions often require the use of strong acids for nitration and specific catalysts for the formation of the dioxaborolane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and borylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for borylation, strong acids for nitration, and reducing agents like hydrogen or hydrazine for reduction reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, which can be further used in the synthesis of more complex organic molecules .
Scientific Research Applications
5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane ring, in particular, is crucial for its role in Suzuki-Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process . The nitro group can undergo reduction to form amines, which are key intermediates in many organic synthesis pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the nitro and butoxy groups.
4-Aminophenylboronic Acid Pinacol Ester: Contains an amino group instead of a nitro group.
3-Aminophenylboronic Acid Pinacol Ester: Another similar compound with an amino group.
Uniqueness
5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its combination of a butoxy group, a nitro group, and a dioxaborolane ring. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable reagent in organic synthesis and materials science .
Properties
IUPAC Name |
5-butoxy-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O5/c1-6-7-8-22-14-10-12(18)13(19(20)21)9-11(14)17-23-15(2,3)16(4,5)24-17/h9-10H,6-8,18H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVCPGRBIYMFCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCCCC)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.